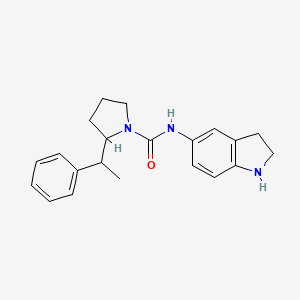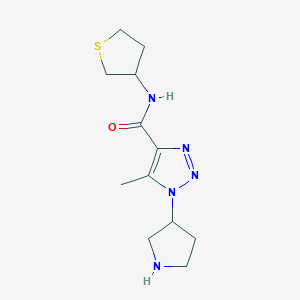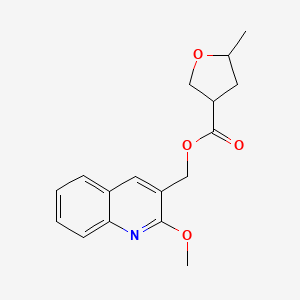![molecular formula C18H18F3NO3S B7436107 1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-1181 and is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd.
作用機序
The mechanism of action of DSP-1181 involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. The exact mechanism of action of DSP-1181 is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-1181 have been extensively studied. It has been found to have potent and selective agonist activity at the sigma-1 receptor. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
実験室実験の利点と制限
The advantages of DSP-1181 for lab experiments include its potent and selective agonist activity at the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of DSP-1181 include its complex synthesis method, which makes it difficult to produce in large quantities, and its potential toxicity, which requires careful handling in lab experiments.
将来の方向性
There are several future directions for the study of DSP-1181. These include further investigation of its mechanism of action, its potential therapeutic applications in the treatment of psychiatric disorders, and its potential use as a tool for studying the sigma-1 receptor. Additionally, future research could focus on developing more efficient synthesis methods for DSP-1181 to increase its availability for scientific research.
Conclusion:
In conclusion, DSP-1181 is a novel drug candidate that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent and selective agonist activity at the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of DSP-1181 involves the reaction of 1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-amine with various reagents. The reaction is carried out under specific conditions to yield the desired product. The synthesis of DSP-1181 is a complex process that requires expertise in synthetic chemistry.
科学的研究の応用
DSP-1181 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. Sigma-1 receptors are present in the central nervous system, and their activation has been shown to have neuroprotective effects. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17-9-4-12(11-15(17)19)16-3-2-10-22(16)13-5-7-14(8-6-13)26(23,24)18(20)21/h4-9,11,16,18H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLKSOBTGOPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C3=CC=C(C=C3)S(=O)(=O)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)


![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)